molecular formula C24H26N4O4 B4522561 6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4522561
M. Wt: 434.5 g/mol
InChI Key: CVEWNKMONNVTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, methoxyphenyl groups, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyridazinone core, followed by the introduction of the methoxyphenyl groups and the piperazine moiety through a series of coupling reactions and functional group transformations. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-31-20-7-3-18(4-8-20)22-11-12-23(29)28(25-22)17-24(30)27-15-13-26(14-16-27)19-5-9-21(32-2)10-6-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEWNKMONNVTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.